ethanone, 2-chloro-1-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-
Overview
Description
“Ethanone, 2-chloro-1-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-” is a synthetic organic compound that belongs to the class of chlorinated ketones. This compound is characterized by the presence of a chloro group attached to the ethanone moiety and a phenyl-substituted dihydropyridine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “ethanone, 2-chloro-1-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-” typically involves the following steps:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Ketone Formation: The final step involves the formation of the ethanone moiety, which can be achieved through various oxidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to optimize the reaction efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications.
Biology
In biological research, derivatives of this compound may be studied for their potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of “ethanone, 2-chloro-1-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 2-chloro-1-(4-phenyl-1(2H)-pyridinyl)-: Similar structure but without the dihydro component.
Ethanone, 2-bromo-1-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-: Bromine instead of chlorine.
Ethanone, 2-chloro-1-(3,6-dihydro-4-methyl-1(2H)-pyridinyl)-: Methyl group instead of phenyl.
Uniqueness
The uniqueness of “ethanone, 2-chloro-1-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-” lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chloro group and the phenyl-substituted dihydropyridine ring can confer distinct chemical and pharmacological properties compared to similar compounds.
Properties
IUPAC Name |
2-chloro-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c14-10-13(16)15-8-6-12(7-9-15)11-4-2-1-3-5-11/h1-6H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEXRKIDWWQBJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501196803 | |
Record name | 2-Chloro-1-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501196803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194669-37-9 | |
Record name | 2-Chloro-1-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194669-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501196803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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